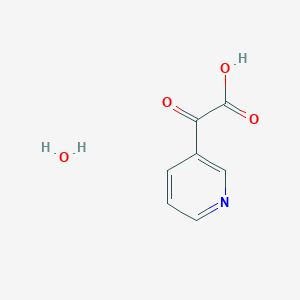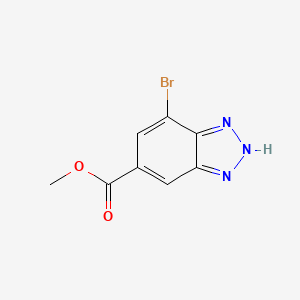
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine
Vue d'ensemble
Description
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound features a methoxy group, a methyl group, and a tert-butoxycarbonyl (Boc) protected methylamino group, which makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Methoxylation: Introduction of the methoxy group at the 4-position of the piperidine ring.
Methylation: Methylation of the nitrogen atom to form 1-methyl piperidine.
Boc Protection: Introduction of the Boc-protected methylamino group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to ensure high yield and purity.
- Efficient purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the Boc-protected amino group to a free amine.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 4-methoxy-1-methyl-4-oxo-piperidine.
Reduction: Formation of 4-methoxy-1-methyl-4-amino piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1-methyl piperidine: Lacks the Boc-protected amino group.
1-Methyl-4-(N-Boc)-methylamino piperidine: Lacks the methoxy group.
4-Methoxy-4-(N-Boc)-methylamino piperidine: Lacks the methyl group on the nitrogen atom.
Uniqueness
4-Methoxy-1-methyl-4-(N-Boc)-methylamino piperidine is unique due to the presence of all three functional groups (methoxy, methyl, and Boc-protected amino), which confer specific chemical properties and reactivity.
Propriétés
IUPAC Name |
tert-butyl N-[(4-methoxy-1-methylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)14-10-13(17-5)6-8-15(4)9-7-13/h6-10H2,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKLEGVAKIELCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1431588.png)






